molecular formula C18H26N4O5 B4588010 3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4588010
M. Wt: 378.4 g/mol
InChI Key: LNYYHMZZCUWPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C18H26N4O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19031994 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Researchers have developed various synthetic routes and methodologies for derivatives similar to the mentioned compound, focusing on the creation of complex heterocyclic structures. For instance, Vicentini et al. (2000) described a novel synthetic entry to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, highlighting the versatility of such compounds in organic synthesis. This work demonstrates the potential of utilizing similar chemical frameworks for the synthesis of diverse heterocyclic compounds, which are pivotal in medicinal chemistry and material science (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Chemical Properties and Reactivity

The study of the chemical properties and reactivity of such compounds provides insight into their potential applications. For example, Waldmann and Braun (1991) explored asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, indicating the importance of these compounds in synthesizing chiral building blocks for pharmaceuticals. This research underscores the compound's role in facilitating the construction of complex, biologically relevant molecules with high stereoselectivity (Waldmann & Braun, 1991).

Potential Applications in Material Science

Furthermore, the structural motif of the mentioned compound hints at its utility in material science, particularly in the development of novel polymers and functional materials. Hall et al. (2007) discussed the synthesis, hydrolytic reactivity, and polymerization of dioxabicyclo[2.2.1]heptanes, illustrating the potential of bicyclic structures in creating new polymeric materials with unique properties. Such research is vital for advancing materials science, offering insights into the design and synthesis of novel materials with specific functionalities (Hall, Deblauwe, Carr, Rao, & Reddy, 2007).

Properties

IUPAC Name

3-[[1-ethyl-3-(2-methoxyethylcarbamoyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c1-3-22-9-12(15(21-22)17(24)19-6-7-27-2)20-16(23)13-10-4-5-11(8-10)14(13)18(25)26/h9-11,13-14H,3-8H2,1-2H3,(H,19,24)(H,20,23)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYYHMZZCUWPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCOC)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.